8-Oxo-2-carboxylic vs. 2-Oxo-4-carboxylic Acid Scaffolds
8-Oxo-1-oxaspiro[4.5]decane-2-carboxylic acid (CAS 2177267-53-5) differs fundamentally from the more commonly available 2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid (CAS 2819-56-9) in the position of the carboxylic acid functionality relative to the spirocyclic junction . In the target compound, the carboxylic acid is positioned at C2 of the oxolane ring, adjacent to the spiro junction oxygen, whereas the comparator places the carboxylic acid at C4 of the γ-lactone ring . This positional shift alters both the pKa of the carboxylic acid and the three-dimensional projection of the acid functionality, affecting binding interactions with biological targets .
| Evidence Dimension | Carboxylic acid position on oxaspiro core |
|---|---|
| Target Compound Data | C2 position on tetrahydrofuran ring; 8-oxo substitution on cyclohexane |
| Comparator Or Baseline | C4 position on γ-lactone ring; 2-oxo substitution (CAS 2819-56-9) |
| Quantified Difference | Regioisomeric shift of carboxylic acid by two carbon positions; distinct oxo group placement (C8 vs. C2) |
| Conditions | Structural comparison of regioisomeric spirocyclic scaffolds |
Why This Matters
The regioisomeric difference produces distinct hydrogen-bonding vectors and electrostatic profiles, making these compounds non-interchangeable in SAR exploration.
